2-(3-ethoxyphenyl)acetic Acid
Overview
Description
2-(3-ethoxyphenyl)acetic acid is a chemical compound that belongs to the class of organic compounds known as phenylacetic acids. These are compounds containing a phenylacetic acid moiety, which consists of a phenyl group attached to an acetic acid. In the context of the provided papers, while there is no direct study on 2-(3-ethoxyphenyl)acetic acid, there are several related compounds that have been synthesized and analyzed, which can provide insights into the properties and reactivity of similar structures .
Synthesis Analysis
The synthesis of related compounds often involves the functionalization of the phenylacetic acid moiety or its derivatives. For instance, a series of 1,3,4-thiadiazole derivatives of a related phenoxy acetic acid were synthesized by cyclization with thiosemicarbazide . Another study demonstrated the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement . Additionally, racemic organophosphorus compounds with a similar ethoxyphenyl group were synthesized and hydrolyzed using bacterial species as biocatalysts . These studies indicate that the synthesis of compounds related to 2-(3-ethoxyphenyl)acetic acid can be achieved through various organic reactions, including cyclization, rearrangement, and biotransformation.
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is often characterized using techniques such as X-ray diffraction, NMR, and mass spectrometry. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, was determined by X-ray diffraction . The structure of another derivative, 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid, was confirmed by X-ray crystallography and NMR methods . These studies provide valuable information on the conformation and stereochemistry of the phenylacetic acid derivatives, which can be extrapolated to understand the molecular structure of 2-(3-ethoxyphenyl)acetic acid.
Chemical Reactions Analysis
The reactivity of phenylacetic acid derivatives is influenced by the substituents on the phenyl ring and the acetic acid moiety. For instance, the regioselective bromination of 4-methoxyphenylacetic acid led to the synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid . The presence of electron-withdrawing or electron-donating groups can significantly affect the chemical reactivity of these compounds. The study of various reactions, such as the preparation of triazoles from diethoxyphosphinyl acetic acid hydrazide , provides insights into the potential chemical transformations that 2-(3-ethoxyphenyl)acetic acid could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The dimeric hydrogen bonding observed in the crystal structure of (2-methylphenoxy)acetic acid and the strong O-H...O hydrogen-bonded dimers in 2-(3-bromo-4-methoxyphenyl)acetic acid suggest that similar hydrogen bonding could be expected in 2-(3-ethoxyphenyl)acetic acid, affecting its physical properties. The synthesis and characterization of (2-ethoxyethoxy)acetic acid from urinary samples and the study of 2-(2-chloro-ethoxy)-acetate further contribute to the understanding of the physical and chemical behavior of such compounds.
Scientific Research Applications
Chiral Auxiliary Compound :
- Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, useful for chiral derivatizing agents for amines and alcohols. The compound showed promise in separating diastereomeric alcohols and amines in 31P NMR spectra (Majewska, 2019).
Biotransformation Studies :
- Majewska (2015) also explored the biotransformations of a similar compound, investigating its stereoselectivity when hydrolyzed using bacterial species. This highlighted its potential in stereoselective synthesis (Majewska, 2015).
Antimicrobial Properties :
- Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid and evaluated their antimicrobial activities, demonstrating significant activity against various microbial strains (Noolvi et al., 2016).
Synthesis of Novel Compounds :
- Wang et al. (2016) prepared indole carboxylic acids, including a derivative of 2-methylindole-3-acetic acid, for the synthesis of combined indole-benzimidazoles. This research demonstrates the compound's role in the synthesis of novel chemical structures (Wang et al., 2016).
Thermodynamic Study in HPLC Separation :
- Dungelová et al. (2004) studied the thermodynamics of HPLC separation of phenylcarbamic acid derivatives, providing insights into the enthalpy-driven chiral recognition mechanism (Dungelová et al., 2004).
Synthetic Methodology Development :
- Mi (2006) reported the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, demonstrating a method with an overall yield of 58%, which could be significant for large-scale synthesis applications (Mi, 2006).
Pharmacological Applications :
- Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and conducted molecular docking analysis for anticancer drug development. This highlights the potential of derivatives of 2-(3-ethoxyphenyl)acetic acid in the field of drug discovery (Sharma et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(3-ethoxyphenyl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLULLBPLPBSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxyphenyl)acetic Acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.